

Unveiling the Kinase Inhibition Profile of Butyrolactone I: A Comparative Analysis

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Compound of Interest

Compound Name: *Butyrolactone I*

Cat. No.: *B2880108*

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This guide provides a detailed comparison of the off-target kinase profile of Butyrolactone I against other well-characterized kinase inhibitors, including the CDK inhibitors Roscovitine and Flavopiridol, and the broad-spectrum inhibitor Staurosporine. This analysis is supported by available experimental data to objectively assess its selectivity and potential for off-target effects.

Executive Summary

Butyrolactone I is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK5.^[1] While demonstrating high selectivity against several unrelated kinase families, a comprehensive, publicly available kinome-wide screen to fully delineate its off-target profile is limited. This guide compiles the known inhibitory activities of Butyrolactone I and compares them with other inhibitors to provide a clearer perspective on its specificity. Notably, some evidence suggests a potential interaction with the nuclear receptor PPAR γ , indicating possible non-kinase off-targets.^[2]

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for Butyrolactone I and selected comparator inhibitors against various kinases. This data

highlights the on-target potency and known off-target interactions. It is important to note that the breadth of kinases tested varies significantly between inhibitors.

Kinase Target	Butyrolactone I IC50 (μM)	Roscovitine IC50 (μM)	Flavopiridol IC50 (nM)	Staurosporine Kd (nM)
Primary Targets				
CDK1/cyclin B	0.65	0.65	20-100	0.2
CDK2/cyclin A	0.7	0.7	20-100	0.2
CDK2/cyclin E	-	0.7	-	-
CDK5/p25	0.2	0.2	86	-
Selected Off-Targets				
CDK4/cyclin D1	>100	>100	20-100	-
CDK6/cyclin D3	>100	>100	20-100	-
CDK7/cyclin H	-	<1	875	-
CDK9/cyclin T1	-	<1	2.5	-
ERK1 (MAPK3)	>10	34	>14,000	-
ERK2 (MAPK1)	>10	14	>14,000	-
PKA	>10	-	>14,000	-
PKC	>10	-	>14,000	-
EGFR	>10	-	>14,000	-
GSK-3β	-	-	280	-
Non-Kinase Targets				
PPARγ (Ki)	Yes (binding confirmed)	-	-	-

Data compiled from multiple sources. A comprehensive kinome scan for Butyrolactone I is not publicly available. Staurosporine data is presented as K_d (dissociation constant) from a KINOMEscan® assay, which reflects binding affinity.

Experimental Protocols

To determine the kinase inhibition profiles presented, several key experimental methodologies are commonly employed. These techniques are crucial for assessing the potency and selectivity of kinase inhibitors.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used method for high-throughput screening and profiling of kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Generalized Protocol:

- **Kinase Reaction:** A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and the test inhibitor at various concentrations. The reaction is incubated at room temperature for a specified period (e.g., 1 hour).
- **ATP Depletion:** An equal volume of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any unreacted ATP. This is typically incubated for 40 minutes at room temperature.
- **ADP Detection:** Twice the initial reaction volume of Kinase Detection Reagent is added. This reagent converts ADP to ATP and contains luciferase and luciferin.

- **Signal Measurement:** After a 30-60 minute incubation at room temperature to stabilize the luminescent signal, the light output is measured using a luminometer.
- **Data Analysis:** The luminescent signal is plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Kinobeads Pulldown Assay

This chemical proteomics approach allows for the unbiased profiling of kinase inhibitors against a large portion of the kinome in a cellular context.

Principle: A mixture of non-selective kinase inhibitors is immobilized on beads (kinobeads). These beads are used to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free test inhibitor, the binding of kinases to the kinobeads is competitively inhibited. The proteins bound to the beads are then identified and quantified by mass spectrometry.

Generalized Protocol:

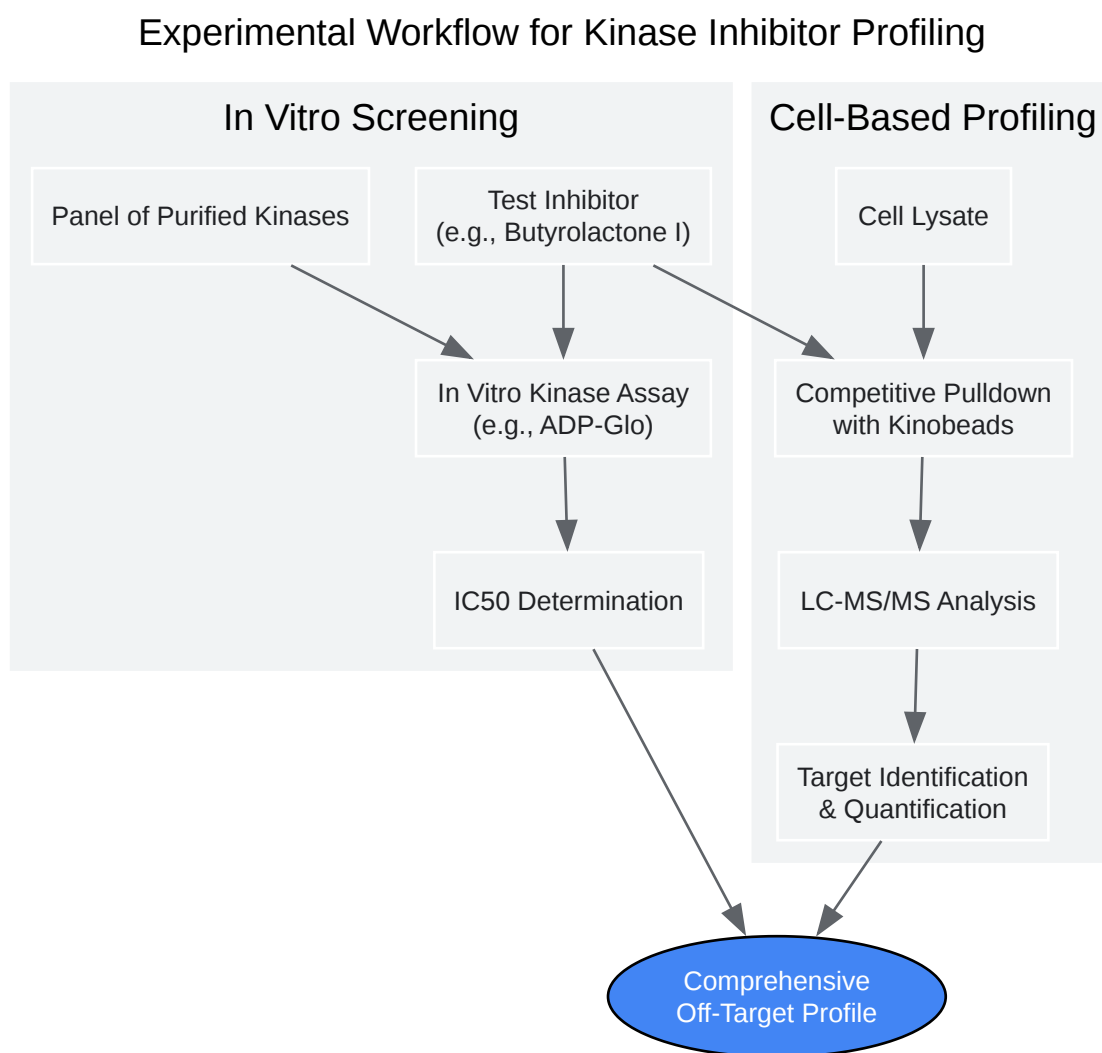
- **Cell Lysis:** Cells are lysed to release their protein content, including the native kinase repertoire.
- **Competitive Binding:** The cell lysate is incubated with increasing concentrations of the test inhibitor.
- **Kinobeads Enrichment:** The pre-incubated lysate is then added to the kinobeads, allowing for the capture of kinases that are not bound to the test inhibitor.
- **Washing and Elution:** The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted from the beads.
- **Mass Spectrometry Analysis:** The eluted proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

- **Data Analysis:** The abundance of each kinase is compared across different concentrations of the test inhibitor to determine which kinases are targeted and to estimate their binding affinities.

Visualizations

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for determining the off-target profile of a kinase inhibitor using a combination of in vitro assays and chemical proteomics.



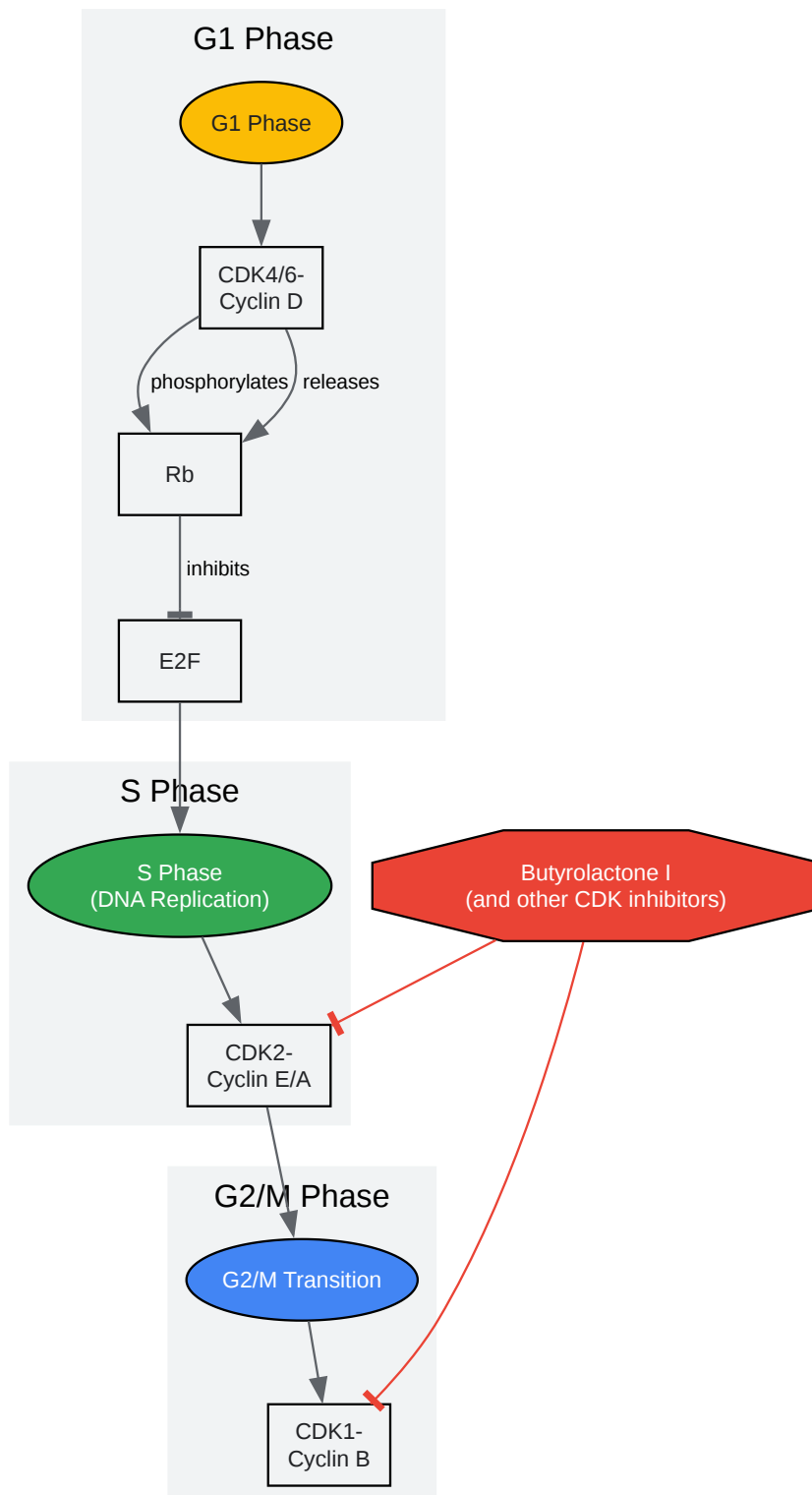
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Caption: Workflow for kinase inhibitor profiling.

Simplified CDK Signaling Pathway

This diagram illustrates a simplified signaling pathway involving CDKs, highlighting the points of inhibition by compounds like Butyrolactone I.

Simplified CDK-Mediated Cell Cycle Progression

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Caption: Simplified CDK pathway in cell cycle.

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References

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